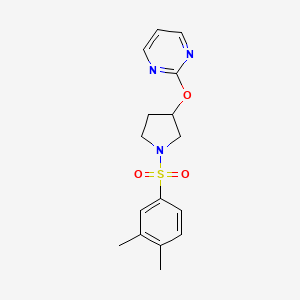
2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a sulfonyl group attached to a 3,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group . The spatial orientation of these groups and their stereochemistry would play a significant role in the compound’s properties and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group could all potentially participate in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group .
Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Pyrimidine and aminopyrimidine derivatives, including 2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, are significant due to their natural occurrence as nucleic acid components. Their crystal structures, particularly in organic salts, show complex hydrogen-bonded motifs, crucial for understanding molecular interactions in biological systems (Balasubramani, Muthiah, & Lynch, 2007).
Potential Antifolate Inhibitors
- Nonclassical Antifolate Inhibitors of Thymidylate Synthase : Novel pyrimidine derivatives, similar to the specified compound, have been synthesized as potential inhibitors of thymidylate synthase. These compounds are explored for their antitumor and antibacterial properties, highlighting the significant therapeutic potential of such pyrimidine derivatives (Gangjee et al., 1996).
Synthesis and Green Metric Evaluation
- Modified Synthesis of Pyrimidine Derivatives : Research on the synthesis of pyrimidine derivatives, including those structurally similar to this compound, focuses on green chemistry approaches. These methods aim to reduce waste and improve efficiency in the synthesis process, demonstrating the compound's relevance in sustainable chemical practices (Gilbile, Bhavani, & Vyas, 2017).
Biological Activities of Pyrimidine Derivatives
- Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Activities : The pyrimidine nucleus, as found in this compound, plays a crucial role in various biological activities. Derivatives of pyrimidine have been synthesized and tested for their potential antioxidant, anticancer, antibacterial, and anti-inflammatory properties, underlining the broad spectrum of possible applications in pharmacology and medicine (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Nucleoside Interactions in Non-Aqueous Solutions
- Hydrogen Bonding Interactions of Nucleosides : Studies on purines and pyrimidines, including compounds like this compound, in non-aqueous solutions like dimethyl sulfoxide, reveal hydrogen bonding interactions crucial for understanding nucleoside behavior in various environments (Katz & Penman, 1966).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-5-15(10-13(12)2)23(20,21)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h3-5,7-8,10,14H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBVPWPSMWSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

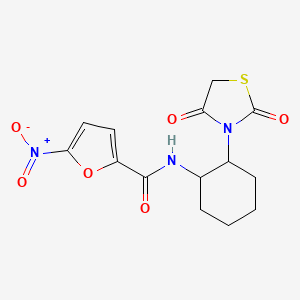
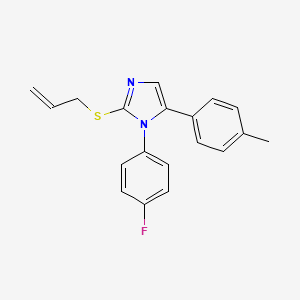

![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)
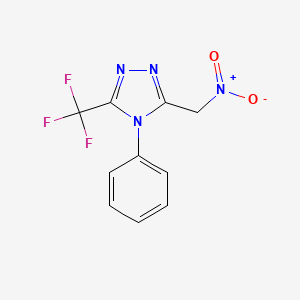
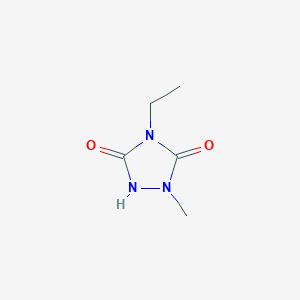
![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)
